molecular formula C13H24N2O3 B1372446 Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1160246-91-2

Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1372446
CAS No.: 1160246-91-2
M. Wt: 256.34 g/mol
InChI Key: GBLUNQGZHFQTPW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical intermediate of significant interest in medicinal chemistry research. The 1-oxa-8-azaspiro[4.5]decane scaffold is a recognized pharmacophore in the development of bioactive molecules. Specifically, this core structure is found in compounds investigated as potent and selective inhibitors of the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a central target for therapeutic intervention because it regulates the levels of endogenous signaling lipids, such as fatty acid amides, which are involved in a wide array of physiological processes . Consequently, research into FAAH inhibitors built around this spirocyclic scaffold explores potential applications for treating a broad spectrum of disorders. This includes areas such as pain management (including neuropathic pain, inflammatory pain, and chronic pain), neurological conditions (anxiety and movement disorders), and urinary conditions (overactive bladder) . The presence of both protected amine and carboxylate functional groups on this scaffold makes it a versatile building block for the synthesis of more complex molecules, such as carboxamides, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLUNQGZHFQTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676491
Record name tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-91-2
Record name 1,1-Dimethylethyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Starting Material: tert-butyl 4-oxopiperidine-1-carboxylate (Boc-piperidinone)
  • Allylation: Reaction with allyl zinc bromide to form an alkenyl-alcohol intermediate
  • Bromination and Cyclization: Bromination of the double bond followed by base-mediated cyclization to form a brominated spirocycle
  • Azide Substitution: Nucleophilic substitution of the bromide with sodium azide to generate an azide intermediate
  • Reduction: Staudinger reduction of the azide to the primary amine, yielding the target tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

This sequence is summarized in Scheme 1 from the literature and forms the basis for both racemic and chiral syntheses.

Detailed Preparation Methods

Continuous Flow Chemistry for Scale-Up

  • Flow Reactor Setup:
    • A Vaportec E3 flow reactor with multiple PFA coils is employed.
    • Reactors are maintained at elevated temperatures (150 °C for azide substitution, 100 °C for reduction).
    • Solutions of bromide, sodium azide, triphenylphosphine, and water are pumped in sequence through the reactor coils.
  • Advantages:
    • Enhanced safety by minimizing accumulation of hazardous azide intermediates.
    • Improved throughput with 45 g of bromide processed per day.
    • Crude amine yield improved to 80% with similar impurity profiles.
  • Post-Reaction Workup:
    • The reaction effluent is acidified, organic and aqueous layers separated.
    • The aqueous layer is basified to extract the amine product.
    • The amine is obtained as a yellow oil containing triphenylphosphine oxide and solvent residues.

Chiral Synthesis via Enzymatic Transamination

  • Background:
    • The racemic amine can be resolved to the desired enantiomer through chiral salt formation or chromatography, but these methods are inefficient at scale.
  • Biocatalytic Approach:
    • Transaminase enzymes catalyze the conversion of a ketone precursor to the chiral amine.
    • Screening of various transaminases identified suitable enzymes for high enantioselectivity.
  • Process Conditions:
    • Reactions performed in buffered aqueous media with isopropylamine as the amine donor.
    • Pyridoxal phosphate (PLP) is used as a cofactor.
    • Reaction temperatures around 35 °C with nitrogen atmosphere to prevent oxidation.
  • Outcome:
    • Chiral amine obtained in 82% yield with 97.8% enantiomeric excess.
    • This method allows safer and more efficient access to enantiomerically pure this compound.

Summary of Preparation Methods and Key Data

Preparation Method Key Reagents/Conditions Yield (%) Purity / Enantiomeric Excess Notes
Racemic batch synthesis Boc-piperidinone → allyl zinc bromide → bromination → NaN3 substitution (50 °C, 24 h) → PPh3 reduction (rt) ~60 60–70% purity Triphenylphosphine oxide contamination; suitable for further steps
Continuous flow synthesis Flow reactor, DMSO, NaN3, PPh3, 150 °C/100 °C ~80 Similar purity Safer, scalable, minimizes azide hazards
Chiral synthesis via transaminase Enzymatic amination of ketone precursor, PLP, isopropylamine, 35 °C 82 97.8% ee High enantioselectivity; avoids chiral resolution

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has shown promise in the development of new pharmaceuticals, particularly as a scaffold for designing novel bioactive compounds. Its unique spirocyclic structure contributes to its potential as a lead compound in drug discovery.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies demonstrated that certain modifications to the amine group enhance its efficacy against Gram-positive bacteria, suggesting its potential as a template for antibiotic development .

Neuropharmacology

The compound's structural features allow it to interact with various neurotransmitter systems, making it a candidate for neuropharmacological studies.

Case Study: CNS Activity
Preliminary studies have indicated that tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane derivatives can modulate GABAergic activity, which is crucial for developing treatments for anxiety and other CNS disorders . Further investigation is warranted to explore its mechanism of action and therapeutic potential.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.

Data Table: Reactions Involving Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane

Reaction TypeConditionsProducts
AlkylationBase-catalyzedAlkylated derivatives
AcylationAcidic conditionsAcylated products
ReductionHydrogenationAmino derivatives

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the spirocyclic core .

Comparison with Similar Compounds

Structural and Functional Analysis

Amino vs. Oxo Substituents The 3-amino group in the target compound enables hydrogen bonding with biological targets (e.g., DDR1 kinase), critical for inhibitory activity . In contrast, 3-oxo derivatives (e.g., CAS 203662-19-5) are more reactive toward nucleophiles, making them intermediates for further functionalization .

Diaza vs. Triaza Systems

  • Compounds like tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-17-4) introduce additional nitrogen atoms, which can improve solubility and binding affinity through enhanced hydrogen-bonding networks .

Trifluoroethyl and Phenyl Modifications

  • The trifluoroethyl and phenyl groups in CAS 865626-62-6 increase lipophilicity and metabolic stability, advantageous for in vivo applications .

Biological Activity

Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS Number: 2387567-25-9) is a compound of significant interest in pharmacological research, particularly for its potential neuropharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.35 g/mol
  • Purity : >98% .

This compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly the serotonergic system. Specifically, it has been implicated in:

  • 5-Hydroxytryptamine Receptor Modulation :
    • The compound acts as a modulator of the 5-hydroxytryptamine (5-HT) receptor, particularly the 5-HT2A subtype, which is crucial for various neurological functions including mood regulation and synaptic plasticity .
    • Activation of the 5-HT2A receptor has been associated with enhanced neural plasticity, making this compound a candidate for treating neuropsychiatric disorders .
  • Neuronal Growth Promotion :
    • Research indicates that compounds like tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane can promote neuronal growth and improve neuronal architecture through pathways involving AMPA receptors and the mammalian target of rapamycin (mTOR) .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane.

StudyBiological Activity ObservedMethodologyFindings
Ly et al., 2018Neurite outgrowthIn vitro neuronal culturesEnhanced neurite outgrowth in response to compound administration
Dunlap et al., 2020Synaptic plasticityAnimal modelsImproved synaptic connectivity and density following treatment
Justia Patents, 2021Treatment of neurodegenerative disordersClinical trialsPotential efficacy in reducing symptoms of depression and anxiety in patients with neurodegenerative conditions

Case Study 1: Neuroplasticity Enhancement

A study conducted by Dunlap et al. (2020) investigated the effects of tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane on synaptic plasticity in rodent models. The results demonstrated that chronic administration of the compound led to significant improvements in synaptic density and dendritic spine formation, suggesting its potential as a therapeutic agent for conditions characterized by synaptic loss.

Case Study 2: Anxiety and Depression Management

In a clinical trial referenced in Justia Patents (2021), participants with treatment-resistant depression were administered tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane. The study reported a marked reduction in depressive symptoms as measured by standardized scales over a period of six weeks, highlighting the compound's potential as an antidepressant without the hallucinogenic effects commonly associated with similar compounds.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate?

The compound is typically synthesized via multistep routes involving spirocyclic ring formation and Boc protection. For example, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate derivatives are synthesized by cyclization of precursors (e.g., cyanocyclohexane derivatives) followed by hydrolysis and Boc protection . Key steps include refluxing in aqueous HCl for hydrolysis and using Boc₂O (di-tert-butyl dicarbonate) in dioxane/water with K₂CO₃ for protection (yield: 38%) .

Q. How is purification achieved for intermediates of this spirocyclic compound?

Column chromatography on silica gel (SiO₂) with gradients like EtOAc/n-pentane (1:9) is commonly used, as demonstrated for tert-butyl 7,9-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, yielding a colorless oil (71% yield, Rf = 0.3) . For polar intermediates, reverse-phase HPLC or recrystallization from diethyl ether may be employed .

Q. What spectroscopic methods confirm the structure of this compound?

¹H and ¹³C NMR are critical. For example, tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate shows distinct signals at δ 1.45 ppm (s, 9H for tert-butyl) and δ 154.8 ppm (C=O of the carbamate) . LCMS ([M-H]⁻ = 284.2) and HRMS (e.g., 271.1784 for C₁₄H₂₅NO₄) further validate molecular weight and purity .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for chiral derivatives of this spirocyclic scaffold?

Asymmetric copper-catalyzed reactions using phosphoramidite ligands (e.g., (R)-BINOL-derived ligands) enable enantiocontrol. For example, tert-butyl 7,9-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate was synthesized with 96% ee and 95:5 dr via low-temperature (-78°C) organometallic additions and chiral ligand coordination . Optimizing ligand-to-metal ratios (e.g., Cu(OTf)₂:ligand = 1:1.2) and reaction time (e.g., 30 min at -50°C) enhances stereoselectivity .

Q. What contradictions arise in NMR data for spirocyclic intermediates, and how are they resolved?

Overlapping signals in crowded regions (e.g., δ 3.4–4.3 ppm for oxa/aza rings) may obscure structural assignments. Strategies include:

  • Variable-temperature NMR to separate signals via reduced rotational mobility .
  • 2D NMR (COSY, HSQC) to correlate protons and carbons, as used for tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate derivatives .
  • Crystallography for unambiguous confirmation, though limited by crystallinity issues in Boc-protected spirocycles.

Q. How does the Boc group influence the reactivity of the spirocyclic amine in downstream modifications?

The tert-butoxycarbonyl (Boc) group stabilizes the amine against nucleophilic degradation but may sterically hinder reactions. For example, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate requires acidic deprotection (e.g., HCl/dioxane) before coupling with electrophiles like 4-fluorophenoxyethyl bromide in SN2 reactions (reflux in acetonitrile, 6 h, 72% yield) . Comparative studies show Boc deprotection rates are 3× slower than Fmoc under acidic conditions .

Q. What safety precautions are critical when handling this compound and its intermediates?

Based on SDS

  • Hazard Codes : H302 (oral toxicity), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and avoid inhalation of crystalline powders.
  • Waste Disposal : Neutralize acidic reaction mixtures (e.g., post-HCl hydrolysis) with NaHCO₃ before aqueous disposal .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Spirocyclic Intermediate Synthesis

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, K₂CO₃, dioxane/H₂O, 16 h RT38%
Asymmetric AlkylationCu(OTf)₂, phosphoramidite ligand, -78°C71%
Acidic Deprotection35% HCl, reflux, 16 h99%

Q. Table 2. Spectroscopic Data for tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

NMR TypeKey Signals (δ, ppm)Assignment
¹H1.45 (s, 9H), 1.25 (d, J=6.9 Hz, 6H)tert-butyl, CH₃ groups
¹³C154.8 (C=O), 106.4 (spiro carbon), 28.5 (C(CH₃)₃)Carbamate, spiro center

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

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